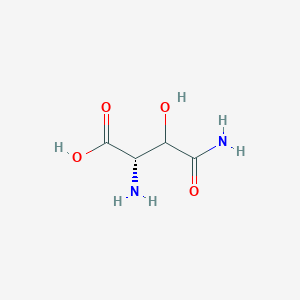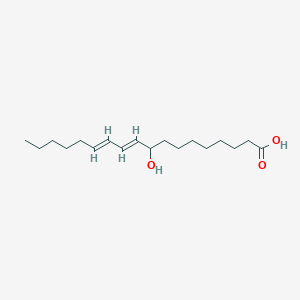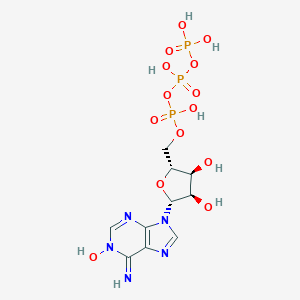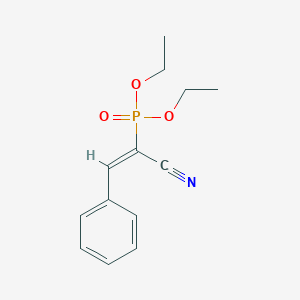![molecular formula C17H23N3O2 B232200 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)
1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone, also known as MP-10, is a synthetic compound that belongs to the family of piperazine derivatives. It was first synthesized in the early 1990s and has been extensively studied for its potential applications in the field of medicinal chemistry. MP-10 is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain management and addiction.
Mécanisme D'action
The μ-opioid receptor is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the μ-opioid receptor by 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone leads to the inhibition of neurotransmitter release, which results in the suppression of pain signals and the induction of analgesia. 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone also activates the reward pathway in the brain, which can reduce the craving for opioids and prevent relapse.
Biochemical and Physiological Effects
1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce the rewarding effects of opioids and prevent relapse in animal models of drug addiction. 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has a high affinity and selectivity for the μ-opioid receptor, which makes it a promising candidate for the development of new analgesic and anti-addiction drugs.
Avantages Et Limitations Des Expériences En Laboratoire
1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has several advantages for lab experiments, such as its high potency and selectivity for the μ-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain management and addiction. However, 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone also has a short half-life, which can limit its duration of action.
Orientations Futures
There are several future directions for research on 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone, such as the development of new analogs with improved pharmacokinetic properties and the investigation of its potential applications in the treatment of other conditions, such as depression and anxiety. The use of 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone in combination with other drugs, such as non-opioid analgesics and anti-inflammatory agents, is also an area of potential research. Additionally, the investigation of the molecular mechanisms underlying the analgesic and anti-addiction effects of 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone is an important area of future research.
Méthodes De Synthèse
The synthesis of 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone involves the reaction of 3-methylphenylpiperazine with ethyl 2-oxo-4-pyrrolidinecarboxylate in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, which involves the formation of a piperazine-2,5-dione ring and subsequent cyclization to form the final product. The yield of 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to be a potent and selective agonist of the μ-opioid receptor, which makes it a promising candidate for the development of new analgesic drugs. 1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone has also been shown to have potential applications in the treatment of drug addiction, as it can reduce the rewarding effects of opioids and prevent relapse.
Propriétés
Formule moléculaire |
C17H23N3O2 |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
1-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H23N3O2/c1-14-4-2-5-15(12-14)18-8-10-19(11-9-18)17(22)13-20-7-3-6-16(20)21/h2,4-5,12H,3,6-11,13H2,1H3 |
Clé InChI |
UDSRPMYVAFADBI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CN3CCCC3=O |
SMILES canonique |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CN3CCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)
![4-({2-[(Dimethylamino)methyl]phenyl}sulfanyl)-1,2-benzenediol](/img/structure/B232123.png)
![3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)
![N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B232128.png)
![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(2-methoxyethyl)piperazine](/img/structure/B232131.png)






![1-(5,6-dihydrobenzo[b][1,4]benzothiazepin-6-yl)-N-methylmethanamine](/img/structure/B232151.png)
